molecular formula C22H21N3O3S B4816887 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B4816887
M. Wt: 407.5 g/mol
InChI Key: ILOTWUWVHWYLTG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Phenyl Ring: The imidazo[1,2-a]pyridine core is then coupled with a phenyl ring, often through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Introduction of the Sulfonamide Group: The phenyl ring is then sulfonated using chlorosulfonic acid, followed by reaction with an amine to introduce the sulfonamide group.

    Ethoxylation: Finally, the ethoxy group is introduced via an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and reagents are often recycled to minimize waste and reduce costs. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nitric acid, bromine, in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or reduced sulfonamides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include inhibition of kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.

    4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The presence of the ethoxy group and the specific substitution pattern on the imidazo[1,2-a]pyridine ring confer unique chemical and biological properties to this compound. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-28-19-8-10-20(11-9-19)29(26,27)24-18-6-4-17(5-7-18)21-15-25-13-12-16(2)14-22(25)23-21/h4-15,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOTWUWVHWYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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